![molecular formula C9H11NO4S B1415079 Methyl 2-methyl-5-sulfamoylbenzoate CAS No. 90610-73-4](/img/structure/B1415079.png)
Methyl 2-methyl-5-sulfamoylbenzoate
Overview
Description
Methyl 2-methoxy-5-sulfamoylbenzoate, also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate , is a reactant used in the preparation of many pharmaceutical compounds . These compounds are used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases, and oral hypoglycemic agents .
Synthesis Analysis
The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification . It is prepared successfully with the help of salicylic acid and methyl salicylate as precursors .Molecular Structure Analysis
The molecular formula of Methyl 2-methoxy-5-sulfamoylbenzoate is C9H11NO5S . The molecular weight is 245.25 g/mol . The InChI string isInChI=1S/C9H11NO5S/c1-14-8-4-3-6 (16 (10,12)13)5-7 (8)9 (11)15-2/h3-5H,1-2H3, (H2,10,12,13)
. Physical And Chemical Properties Analysis
Methyl 2-methoxy-5-sulfamoylbenzoate has a melting point of 175-177 °C . The SMILES string isCOC(=O)c1cc(ccc1OC)S(N)(=O)=O
.
Scientific Research Applications
It appears that there is limited information available specifically for “Methyl 2-methyl-5-sulfamoylbenzoate”. The search results are showing data for “Methyl 2-methoxy-5-sulfamoylbenzoate” instead, which is used in the preparation of pharmaceutical compounds such as anticoagulants and therapeutic drugs for neurodegenerative diseases .
Safety and Hazards
Methyl 2-methoxy-5-sulfamoylbenzoate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Methyl 2-methyl-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride . The primary targets of these drugs are dopamine receptors in the brain, particularly D2 and D3 receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
The compound interacts with its targets by binding to the dopamine receptors, thereby inhibiting the action of dopamine . This results in a decrease in the overactivity of dopamine, which is often associated with psychotic conditions.
Biochemical Pathways
The affected biochemical pathway is the dopaminergic pathway in the brain. By inhibiting the action of dopamine, the compound can help to regulate the activity of this pathway and reduce symptoms associated with conditions like schizophrenia .
Pharmacokinetics
The drugs it helps to produce, such as sulpiride, are known to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of the overactivity of dopamine in the brain. This can help to alleviate symptoms of psychosis, such as hallucinations, delusions, and disordered thinking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methyl-5-sulfamoylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .
properties
IUPAC Name |
methyl 2-methyl-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUXRBJDQSTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-sulfamoylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.